N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide
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Overview
Description
N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide is an organic compound with the molecular formula C7H8ClN3O. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with trifluoroacetic anhydride and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not widely documented.
Scientific Research Applications
N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide has several scientific research applications:
Optoelectronics: It has been used in the development of new organic nonlinear optical materials due to its significant two-photon absorption, nonlinear refraction, and optical limiting properties.
Green Chemistry: The compound has been used in the sonochemical fabrication and characterization of pyridine-based halogenated hydrazones.
Medicinal Chemistry:
Agricultural Research: The compound is also explored for its potential use in agricultural research.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets and pathways. The presence of the chlorine atom and the hydrazide group are likely key features for potential interactions with other molecules. specific molecular targets and pathways involved in its mechanism of action are not widely documented.
Comparison with Similar Compounds
N’-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide can be compared with similar compounds such as N’-(6-chloropyridin-2-yl)formohydrazide. Both compounds share a similar pyridine ring structure with a chlorine substituent, but they differ in their functional groups. N’-(6-chloropyridin-2-yl)formohydrazide has a formohydrazide group instead of a trifluoroacetohydrazide group, which may result in different reactivity and applications .
Similar Compounds
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-4-2-1-3-5(12-4)13-14-6(15)7(9,10)11/h1-3H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAYHZDCSNKYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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